molecular formula C20H18BrN3O4S2 B2580208 N-(4-(4-bromophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 325978-78-7

N-(4-(4-bromophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2580208
CAS RN: 325978-78-7
M. Wt: 508.41
InChI Key: URNBGCMBFISMAU-UHFFFAOYSA-N
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Description

N-(4-(4-bromophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a synthetic compound that belongs to the class of thiazole-based compounds. It has gained significant attention in the scientific community due to its potential applications in drug development. This compound has shown promising results in various scientific research studies, and its mechanism of action has been extensively studied.

Scientific Research Applications

Anticancer Potential

Compounds structurally similar to N-(4-(4-bromophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide have been investigated for their anticancer properties. A series of substituted benzamides were evaluated against various cancer cell lines, including breast, lung, colon, and ovarian cancers. The synthesized compounds demonstrated moderate to excellent anticancer activity, with some derivatives showing higher activity than the reference drug etoposide (Ravinaik et al., 2021). Furthermore, N-benzothiazol-2-yl-amides synthesized through a copper-catalyzed intramolecular cyclization process yielded good to excellent yields, indicating a potential pathway for developing novel anticancer agents (Wang et al., 2008).

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. Synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and 5-(2-(phenylamino)-thiazol-4-yl)-benzamide ethers resulted in compounds exhibiting significant antimicrobial activity against various bacterial and fungal strains. Some synthesized molecules were more potent than reference drugs, especially against Gram-positive strains (Bikobo et al., 2017). Similarly, N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives were found to possess notable antimicrobial activity, particularly when the phenyl ring was substituted with electron-donating groups (Chawla, 2016).

Synthetic Methodology and Complex Formation

In synthetic chemistry, compounds like N-(4-(4-bromophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide serve as building blocks for more complex structures. The cyclization of related compounds in the presence of copper(II) chloride led to the formation of complexes with interesting molecular structures, providing insights into the mechanisms of cyclization and complex formation (Petrov et al., 2020).

Psychotropic and Anti-inflammatory Activity

Compounds bearing the thiazole moiety have been investigated for their psychotropic and anti-inflammatory activities. N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives showed marked sedative action, high anti-inflammatory activity, and selective cytotoxic effects concerning tumor cell lines, along with antimicrobial action (Zablotskaya et al., 2013).

properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O4S2/c21-16-5-1-14(2-6-16)18-13-29-20(22-18)23-19(25)15-3-7-17(8-4-15)30(26,27)24-9-11-28-12-10-24/h1-8,13H,9-12H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNBGCMBFISMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-bromophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

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